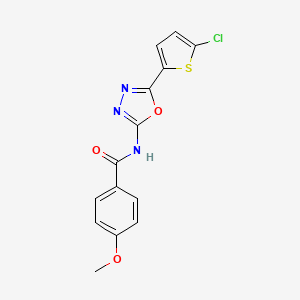![molecular formula C21H15ClFNO3 B2817685 [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate CAS No. 1321968-20-0](/img/structure/B2817685.png)
[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a member of the family of compounds known as benzamidines, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Herbicide Intermediates
- Zhou Yu (2002) conducted a study on the synthesis of an intermediate of herbicides, showcasing a multi-step process involving treatments with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide, among others. The study highlights a methodology for obtaining a specific herbicide intermediate with a total yield of 63.5% (Zhou Yu, 2002).
Potential Antipsychotic Agents
- Research by L. Wise et al. (1987) explored a series of novel potential antipsychotic agents, focusing on the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds were tested for their antipsychotic-like profile in animal behavior tests, indicating their potential as antipsychotic agents without eliciting dystonic movements, a common side effect of many antipsychotics (L. Wise et al., 1987).
Advanced Materials
- A. Morikawa (1998) reported on the preparation of hyperbranched poly(ether ketones) using new AB2 type monomers, demonstrating the synthesis process and analyzing the solubility and properties of the resulting polymers. This research contributes to the development of materials with potential applications in various industries due to their unique properties (A. Morikawa, 1998).
Fluorescent Probes
- K. Tanaka et al. (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing pH changes and metal cations. This study provides insights into the design and application of fluorophores for biochemical and medical research (K. Tanaka et al., 2001).
Environmental Microbiology
- C. Murphy et al. (2008) explored the degradation of fluorobiphenyls by Pseudomonas pseudoalcaligenes KF707, demonstrating the bacterium's ability to use fluorinated biphenyls as carbon and energy sources. This research contributes to understanding the microbial degradation of halogenated organic compounds, which is important for environmental bioremediation (C. Murphy et al., 2008).
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO3/c1-26-20-12-14(13-24-18-5-3-2-4-17(18)22)6-11-19(20)27-21(25)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKDCPZTDQZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)




![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)




![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)